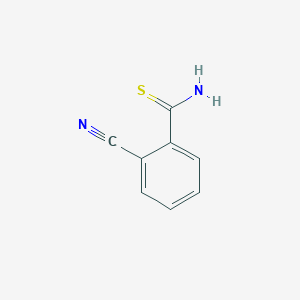
2-Cyanobenzothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanobenzothioamide is an organic compound that belongs to the class of benzothiazoles. It is characterized by the presence of a cyano group (-CN) attached to the benzothiazole ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyanobenzothioamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobenzenethiol with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Reaction of 2-aminobenzenethiol with cyanogen bromide: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and economical methods. One such method includes the use of 2-aminobenzenethiol and a cyanating agent like cyanogen chloride in the presence of a catalyst. The reaction is conducted in a suitable solvent, and the product is purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanobenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzothioamides.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyanobenzothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling.
Industry: this compound is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-cyanobenzothioamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyano group plays a crucial role in this interaction, as it can form strong interactions with the enzyme’s active site residues. Additionally, the benzothiazole ring can participate in π-π stacking interactions with aromatic amino acids in the enzyme.
Comparaison Avec Des Composés Similaires
2-Cyanobenzothioamide can be compared with other similar compounds such as:
2-Aminobenzothiazole: Lacks the cyano group and has different reactivity and applications.
2-Mercaptobenzothiazole: Contains a thiol group instead of a cyano group, leading to different chemical properties and uses.
2-Cyanobenzothiazole: Similar structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its cyano group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H6N2S |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
2-cyanobenzenecarbothioamide |
InChI |
InChI=1S/C8H6N2S/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) |
Clé InChI |
XCDYCABSOGKWQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


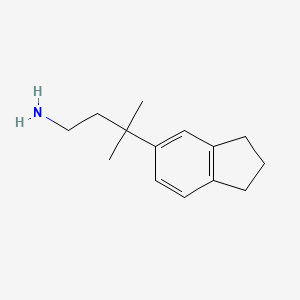
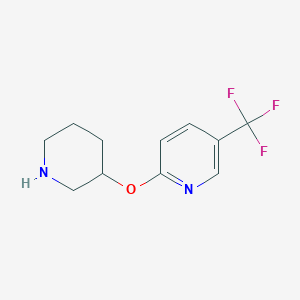
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
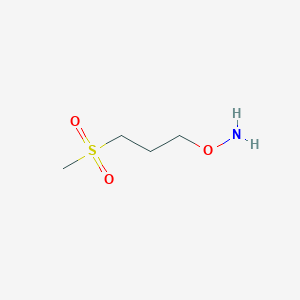
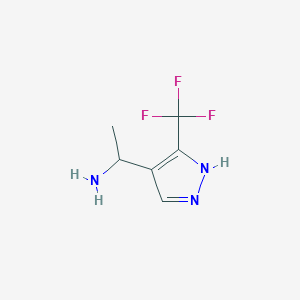
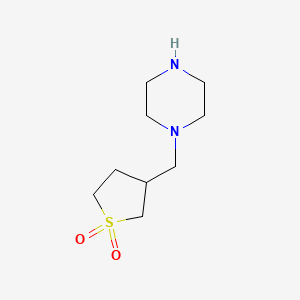
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
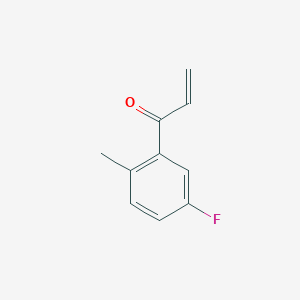
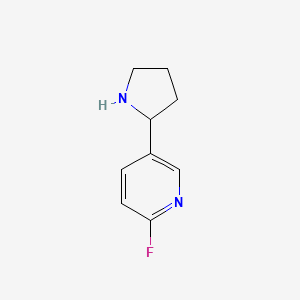
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
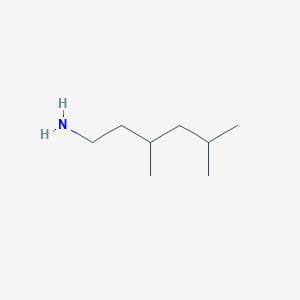
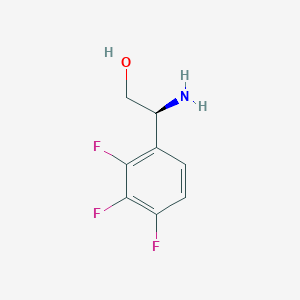
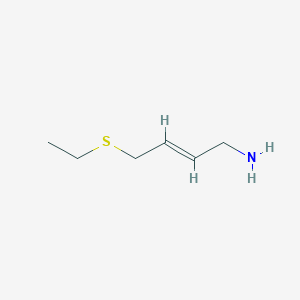
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
